molecular formula C16H22N2O2S B7146676 N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide

N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide

Cat. No.: B7146676
M. Wt: 306.4 g/mol
InChI Key: VOAAJALERBBINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an acetylphenyl group, a pyrrolidine ring, and a methylsulfanylmethyl group

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-12(19)13-5-7-14(8-6-13)17-16(20)10-18-9-3-4-15(18)11-21-2/h5-8,15H,3-4,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAAJALERBBINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCC2CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Methylsulfanylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a methylsulfanylmethyl halide in the presence of a strong base.

    Attachment of the Acetylphenyl Group: The final step involves the acylation of the intermediate compound with 4-acetylphenyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro, halo derivatives

Scientific Research Applications

N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to trigger or inhibit signaling cascades.

    Modulation of Gene Expression: Influencing the expression of genes related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide can be compared with other similar compounds, such as:

    N-(4-acetylphenyl)-2-pyrrolidin-1-ylacetamide: Lacks the methylsulfanylmethyl group, resulting in different chemical properties and reactivity.

    N-(4-acetylphenyl)-2-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]acetamide: Contains an ethylsulfanylmethyl group instead of a methylsulfanylmethyl group, affecting its steric and electronic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.